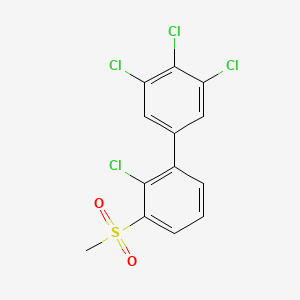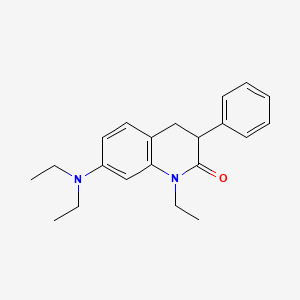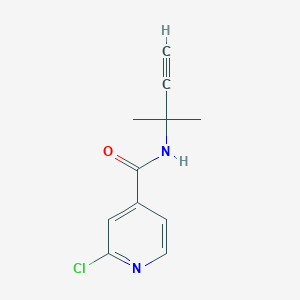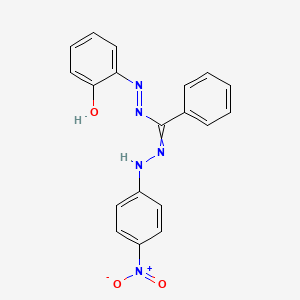
6-Amino-1,3-dihexylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1,3-dihexylpyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of an amino group at the 6th position and hexyl groups at the 1st and 3rd positions on the pyrimidine ring, along with two keto groups at the 2nd and 4th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dihexylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexylamine and a suitable pyrimidine precursor.
Condensation Reaction: The hexylamine is reacted with the pyrimidine precursor under controlled conditions to form the desired compound. This reaction often requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste, and advanced purification methods are employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1,3-dihexylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups or other reduced forms.
Substitution: The amino group and hexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
6-Amino-1,3-dihexylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-1,3-dihexylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-1,3-dimethyluracil: A similar compound with methyl groups instead of hexyl groups.
6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione: A compound with ethyl groups instead of hexyl groups.
Uniqueness
6-Amino-1,3-dihexylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of long hexyl chains, which can influence its solubility, reactivity, and biological activity. The hexyl groups provide distinct steric and electronic effects compared to shorter alkyl chains, making this compound valuable for specific applications in research and industry.
Propiedades
Número CAS |
143542-50-1 |
|---|---|
Fórmula molecular |
C16H29N3O2 |
Peso molecular |
295.42 g/mol |
Nombre IUPAC |
6-amino-1,3-dihexylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H29N3O2/c1-3-5-7-9-11-18-14(17)13-15(20)19(16(18)21)12-10-8-6-4-2/h13H,3-12,17H2,1-2H3 |
Clave InChI |
CNUHSLBLZGTSNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C(=CC(=O)N(C1=O)CCCCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)




![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)

![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)

![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)

